KGP94

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

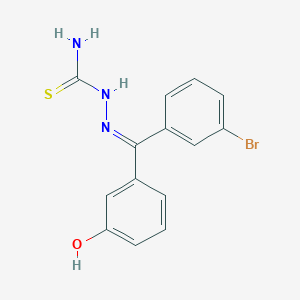

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C14H12BrN3OS |

|---|---|

Molekulargewicht |

350.24 g/mol |

IUPAC-Name |

[(Z)-[(3-bromophenyl)-(3-hydroxyphenyl)methylidene]amino]thiourea |

InChI |

InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13+ |

InChI-Schlüssel |

ZDBKSZKTCPOBFR-GHRIWEEISA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)O)/C(=N/NC(=S)N)/C2=CC(=CC=C2)Br |

Kanonische SMILES |

C1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br |

Synonyme |

KGP94 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

KGP94: A Technical Guide to its Mechanism of Action in Cancer Metastasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic strategies that target the complex molecular machinery of tumor cell dissemination. KGP94, a small molecule inhibitor, has emerged as a promising anti-metastatic agent. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in cancer metastasis. By specifically targeting Cathepsin L (CTSL), this compound disrupts a cascade of events crucial for tumor cell invasion, migration, angiogenesis, and colonization of distant sites. This document details the signaling pathways affected by this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Cathepsin L

This compound is a selective and reversible inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1][2][3] Under normal physiological conditions, CTSL is primarily involved in intracellular protein degradation within lysosomes. However, in the tumor microenvironment, CTSL is often overexpressed and secreted by both cancer cells and stromal cells.[4] Secreted CTSL plays a pivotal role in the degradation of extracellular matrix (ECM) components, a critical step for cancer cell invasion and metastasis.[5][6] this compound exerts its anti-metastatic effects by binding to the active site of CTSL, thereby blocking its proteolytic activity.[1]

The tumor microenvironment, characterized by conditions such as hypoxia (low oxygen) and acidosis (low pH), further enhances the secretion of CTSL.[1][2] These aberrant conditions are common in solid tumors and are associated with increased metastatic potential.[2] this compound has been shown to effectively attenuate tumor cell invasion and migration under both normal and these challenging microenvironmental conditions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 (CTSL Inhibition) | 189 nM | - | [3] |

| GI50 (Cytotoxicity) | 26.9 µM | Various human cell lines | [3] |

| Inhibition of Secreted CTSL Activity (25 µM) | 94% (PC-3ML), 92% (MDA-MB-231) | PC-3ML (prostate), MDA-MB-231 (breast) | [3] |

| Reduction in Invasion (25 µM) | 53% (PC-3ML), 88% (MDA-MB-231) | PC-3ML (prostate), MDA-MB-231 (breast) | [3] |

| Reduction in M2 Macrophage Markers (10 or 20 µM) | Significant reduction in Arginase-1 and CD206 | Primary bone marrow-derived macrophages, Raw264.7 | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Prostate Cancer Bone Metastasis Model (mice) | 20 mg/kg (i.p., daily for 3 days) | 65% reduction in metastatic tumor burden, 58% reduction in tumor angiogenesis, improved survival | [3] |

| C3H Mammary Carcinoma (mice) | ≥ 10.0 mg/kg | Significant increase in tumor growth time | [7] |

| SCCVII Carcinoma (mice) | ≥ 10.0 mg/kg | Significant increase in tumor growth time | [7] |

Signaling Pathways Modulated by this compound

The inhibition of CTSL by this compound initiates a series of downstream effects on critical signaling pathways involved in metastasis.

Disruption of Extracellular Matrix Degradation

CTSL is a potent protease that degrades several components of the ECM, including collagen and laminin.[6] This degradation is essential for cancer cells to break through the basement membrane and invade surrounding tissues. By inhibiting CTSL, this compound directly prevents this ECM remodeling, thereby hindering a crucial initial step of metastasis.

Caption: this compound inhibits CTSL, preventing ECM degradation and subsequent tumor cell invasion.

Impairment of Angiogenesis

Angiogenesis, the formation of new blood vessels, is vital for tumor growth and provides a route for metastatic dissemination. CTSL has been shown to promote angiogenesis. One proposed mechanism involves the regulation of Vascular Endothelial Growth Factor D (VEGF-D). By inhibiting CTSL, this compound can lead to a reduction in tumor-initiated angiogenesis.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clonogenic Survival Assay- [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. GT Digital Repository [repository.gatech.edu]

- 6. researchgate.net [researchgate.net]

- 7. Clonogenic Assay [en.bio-protocol.org]

The Impact of KGP94 on Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule KGP94 and its influence on macrophage polarization, a critical process in immunology and oncology. This compound, a potent inhibitor of Cathepsin L (CTSL), has demonstrated the ability to modulate the phenotype of macrophages, particularly the pro-tumoral M2 subtype. This document outlines the underlying signaling pathways, detailed experimental protocols for in vitro investigation, and a summary of the quantitative effects of this compound on macrophage function.

Introduction to Macrophage Polarization and this compound

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory and play a role in host defense, while M2 macrophages are involved in tissue repair, angiogenesis, and immune suppression. In the context of cancer, tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which promotes tumor growth, invasion, and metastasis.

This compound is a small molecule inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1] Emerging evidence suggests that CTSL plays a significant role in the differentiation of macrophages towards the M2 phenotype, particularly in response to Interleukin-4 (IL-4).[2] By inhibiting CTSL, this compound presents a therapeutic strategy to reprogram the tumor microenvironment by skewing macrophage polarization away from the pro-tumoral M2 phenotype.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative impact of this compound on key M2 macrophage characteristics as described in the scientific literature.

Table 1: Effect of this compound on M2 Macrophage Invasion

| Treatment Group | Cell Line | Assay | % Invasion (Normalized to Control) | Statistical Significance |

| M0 (Unstimulated) + Vehicle | RAW264.7 | Matrigel Invasion | 100% | - |

| M2 (IL-4 Stimulated) + Vehicle | RAW264.7 | Matrigel Invasion | ~250% | p < 0.05 vs. M0 |

| M2 (IL-4 Stimulated) + this compound | RAW264.7 | Matrigel Invasion | ~125% | p < 0.05 vs. M2 + Vehicle |

Data is synthesized from descriptive reports in the literature, indicating a significant reduction in the invasive capacity of M2-polarized macrophages upon treatment with this compound.[2][3]

Table 2: Effect of this compound on M2 Macrophage Marker Expression

| Marker | Cell Line | Treatment | Fold Change in mRNA Expression (vs. M0) | Method |

| Arginase-1 (Arg1) | RAW264.7 | IL-4 | Increased | qPCR |

| Arginase-1 (Arg1) | RAW264.7 | IL-4 + this compound | Reduced vs. IL-4 alone | qPCR |

| CD206 (MRC1) | RAW264.7 | IL-4 | Increased | qPCR / Flow Cytometry |

| CD206 (MRC1) | RAW264.7 | IL-4 + this compound | Reduced vs. IL-4 alone | qPCR / Flow Cytometry |

Literature suggests that this compound treatment leads to a reduction in the expression of key M2-associated markers, although specific fold-change values are not consistently reported across studies.[2]

Signaling Pathways

IL-4 Induced M2 Macrophage Polarization

Interleukin-4 (IL-4) is a key cytokine that drives the polarization of macrophages towards the M2 phenotype. The signaling cascade is initiated by the binding of IL-4 to its receptor, leading to the activation of the Janus kinase (JAK) family of tyrosine kinases. Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 6 (STAT6). Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of M2-specific genes, such as Arginase-1 and CD206.

Proposed Mechanism of this compound Action

This compound inhibits Cathepsin L (CTSL). While the precise molecular steps linking CTSL to the IL-4/STAT6 pathway are still under investigation, it is hypothesized that CTSL activity is important for the IL-4-driven differentiation of M0 to M2 macrophages.[2] Inhibition of CTSL by this compound likely disrupts this process, leading to a reduction in the expression of M2-associated markers and a decrease in M2-like functions such as invasion.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the impact of this compound on macrophage polarization.

In Vitro M2 Macrophage Polarization

This protocol describes the differentiation of the RAW264.7 murine macrophage cell line into M2 macrophages using IL-4.

Materials:

-

RAW264.7 cells (ATCC® TIB-71™)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

-

Penicillin-Streptomycin (Gibco)

-

Recombinant Murine IL-4 (PeproTech)

-

6-well tissue culture plates

Procedure:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

-

To induce M2 polarization, replace the culture medium with fresh medium containing 20 ng/mL of recombinant murine IL-4.

-

For the control (M0) group, replace the medium with fresh medium without IL-4.

-

Incubate the cells for 24-48 hours to allow for polarization before subsequent experiments.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Function of KGP94 in Prostate Cancer Progression

This technical guide provides a comprehensive overview of the small molecule this compound and its role in the progression of prostate cancer. The document details its mechanism of action, its effects on cancer cell biology, and the experimental evidence supporting these findings.

Introduction to this compound

This compound is a small molecule, 3-bromophenyl-3-hydroxyphenyl-ketone thiosemicarbazone, identified as a potent and selective inhibitor of Cathepsin L (CTSL)[1]. CTSL is a lysosomal cysteine protease that is frequently overexpressed and secreted by tumor cells, playing a crucial role in the degradation of the extracellular matrix (ECM), which is a key step in cancer cell invasion and metastasis[1][2]. Under normal physiological conditions, CTSL is located within lysosomes; however, in cancerous tumors, it is often secreted into the tumor microenvironment[1]. The aberrant tumor microenvironment, characterized by hypoxia and acidosis, further enhances the secretion and activity of CTSL, promoting a more aggressive metastatic phenotype[1][3]. This compound has emerged as a promising anti-metastatic agent due to its ability to effectively inhibit CTSL activity[1][3][4].

Mechanism of Action of this compound

The primary mechanism of action of this compound is the reversible inhibition of CTSL activity by blocking its active site[1]. This inhibition prevents CTSL from degrading components of the ECM, thereby suppressing the invasive capacity of cancer cells. The crucial role of CTSL in the dissemination of tumor cells has led to the development of novel inhibition strategies, with this compound being a key example[3].

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 for Cathepsin L | 189 nM | - | [4] |

| Cytotoxicity (GI50) | 26.9 µM | Various human cell lines | [4] |

| Inhibition of secreted CTSL activity | 94% | PC-3ML (Prostate) | [4] |

| Inhibition of secreted CTSL activity | 92% | MDA-MB-231 (Breast) | [4] |

| Reduction in cell invasion (25 µM this compound) | 53% | PC-3ML (Prostate) | [4] |

| Reduction in cell invasion (25 µM this compound) | 88% | MDA-MB-231 (Breast) | [4] |

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Bone Metastasis Model

| Parameter | Treatment Regimen | Result | Reference |

| Metastatic tumor burden | 20 mg/kg, i.p., once daily for 3 days | 65% reduction | [4] |

| Tumor angiogenesis | 20 mg/kg, i.p., once daily for 3 days | 58% reduction | [4] |

| Survival | 20 mg/kg, i.p., once daily for 3 days | Improved survival | [4] |

Signaling Pathways and Cellular Effects

The primary signaling pathway affected by this compound is the pathway involving Cathepsin L-mediated degradation of the extracellular matrix, which is critical for cancer cell invasion and metastasis.

Inhibition of Cathepsin L-Mediated Invasion

In the tumor microenvironment, cancer cells secrete high levels of CTSL[1]. This secreted CTSL degrades the ECM, allowing cancer cells to invade surrounding tissues and metastasize. This compound directly inhibits this process.

Caption: this compound inhibits CTSL-mediated ECM degradation and metastasis.

Effects on Cell Migration and Proliferation

This compound has been shown to significantly reduce the migration of prostate cancer cells[1]. The exact mechanism by which CTSL inhibition affects migration is not fully elucidated but is an active area of research[1]. Studies have also shown that this compound can delay the growth of primary tumors, suggesting an effect on cell proliferation or survival[1].

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cathepsin L Activity Assay

This assay measures the enzymatic activity of CTSL and its inhibition by this compound.

Caption: Workflow for the Cathepsin L activity assay.

Methodology:

-

Prostate cancer cells (e.g., PC-3ML) are cultured, and the conditioned media containing secreted proteins is collected[1].

-

The conditioned media is incubated with a fluorogenic substrate specific for CTSL, such as Z-Phe-Arg-AMC[1].

-

The incubation is performed in the presence or absence of this compound[1].

-

CTSL activity is quantified by measuring the fluorescence emitted upon substrate cleavage. A reduction in fluorescence in the presence of this compound indicates inhibition of CTSL activity[1].

Cell Invasion Assay

This assay, often a Boyden chamber or Transwell assay, assesses the ability of cancer cells to invade through a basement membrane matrix.

Caption: Workflow for the cell invasion assay.

Methodology:

-

A Transwell insert with a porous membrane coated with a basement membrane extract (e.g., Matrigel) is used.

-

Prostate cancer cells are seeded in the upper chamber in serum-free media, with or without this compound[4].

-

The lower chamber contains media with a chemoattractant, such as fetal bovine serum.

-

After incubation, non-invading cells are removed from the upper surface of the membrane.

-

Cells that have invaded through the Matrigel and the membrane to the lower surface are fixed, stained, and counted under a microscope.

Clonogenicity Assay

This assay evaluates the ability of a single cell to grow into a colony, assessing the long-term proliferative potential of cancer cells after treatment.

Methodology:

-

Prostate cancer cells (e.g., PC-3) are treated with this compound for a defined period (e.g., 24 hours)[1].

-

After treatment, the cells are harvested, counted, and seeded at a low density in new culture dishes.

-

The cells are allowed to grow for an extended period (e.g., 2 weeks) to form colonies[1].

-

Colonies are then fixed, stained (e.g., with crystal violet), and counted. A reduction in the number or size of colonies indicates an inhibitory effect on clonogenicity.

Therapeutic Potential and Future Directions

The ability of this compound to inhibit CTSL and consequently suppress cancer cell invasion and migration, particularly within the challenging tumor microenvironment, highlights its potential as a novel anti-metastatic therapeutic agent for prostate cancer[1][3]. Its low cytotoxicity further enhances its therapeutic promise[4].

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which CTSL inhibition affects cell migration.

-

Investigating the potential for combination therapies, where this compound could be used alongside conventional chemotherapeutics or other targeted agents to achieve synergistic effects.

-

Conducting further preclinical and clinical studies to evaluate the safety and efficacy of this compound in treating metastatic prostate cancer.

While current research strongly supports the role of this compound as a CTSL inhibitor, there is no direct evidence from the reviewed literature linking its mechanism of action to the modulation of androgen receptor signaling or interactions with heat shock proteins like HSP90. The progression of prostate cancer is complex and involves multiple pathways, including the androgen receptor pathway[5][6]. However, the anti-cancer effects of this compound described so far appear to be independent of these pathways and are primarily mediated through the inhibition of CTSL.

References

- 1. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cathepsin L inhibition by the small molecule this compound suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hsp90 as a therapeutic target in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Interactions between key genes and pathways in prostate cancer progression and therapy resistance [frontiersin.org]

KGP94: A Potent Inhibitor of Cathepsin L with Anti-Metastatic and Anti-Angiogenic Activity in Breast Cancer Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical activity of KGP94, a small molecule inhibitor of Cathepsin L (CTSL), in breast cancer models. The document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the implicated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Core Activity of this compound in Breast Cancer

This compound is a selective and reversible inhibitor of Cathepsin L, a lysosomal cysteine protease that is frequently overexpressed in various cancers, including breast cancer. Elevated CTSL levels are associated with increased tumor progression, metastasis, and poor patient prognosis. This compound exerts its anti-cancer effects by targeting CTSL, thereby impeding key processes involved in cancer cell dissemination and the formation of new blood vessels that supply tumors.

Quantitative Summary of this compound's Bioactivity

The following tables summarize the key quantitative data on the efficacy of this compound in in vitro and in vivo breast cancer models.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cathepsin L) | 189 nM | Purified Human CTSL | [Not explicitly stated] |

| GI50 (Cytotoxicity) | 26.9 µM | Various Human Cell Lines | [Not explicitly stated] |

| Table 1: In Vitro Efficacy of this compound |

| Assay | Cell Line | This compound Concentration | Inhibition | Reference |

| Invasion | MDA-MB-231 | 25 µM | 88% | [Not explicitly stated] |

| Secreted CTSL Activity | MDA-MB-231 | 25 µM | 92% | [Not explicitly stated] |

| Migration | MDA-MB-231 | Not Specified | Marked Attenuation | [1][2] |

| Endothelial Cell Sprouting, Migration, Invasion, and Tube Formation | HMVEC | Not Specified | Significant Decrease | [3] |

| Table 2: this compound's Impact on a Breast Cancer Cell Line and Endothelial Cells |

| Model | Treatment | Outcome | Reference |

| MDA-MB-231 Xenograft | This compound | Significant Reduction in Tumor-Induced Angiogenesis | [3] |

| Table 3: In Vivo Efficacy of this compound |

| Cell Type | This compound Concentration | Effect | Reference |

| M2 Macrophages | 10 µM or 20 µM | Reduction in Arginase-1 and CD206 expression | [Not explicitly stated] |

| Table 4: Effect of this compound on Macrophage Polarization |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

The MDA-MB-231 human breast adenocarcinoma cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing (Scratch) Assay for Cell Migration

-

Cell Seeding: MDA-MB-231 cells are seeded into 6-well plates and grown to form a confluent monolayer.

-

Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.

-

Treatment: The culture medium is removed, and the wells are washed with phosphate-buffered saline (PBS) to remove detached cells. Fresh medium containing various concentrations of this compound or a vehicle control is then added.

-

Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a phase-contrast microscope.

-

Quantification: The width of the scratch is measured at multiple points for each condition and time point. The percentage of wound closure is calculated relative to the initial scratch width.

Transwell Matrigel Invasion Assay

-

Chamber Preparation: Transwell inserts with an 8 µm pore size polycarbonate membrane are coated with a thin layer of Matrigel and allowed to solidify in a 37°C incubator.

-

Cell Seeding: MDA-MB-231 cells are serum-starved for 24 hours. Subsequently, a suspension of 5 x 10^4 cells in serum-free medium, with or without this compound, is added to the upper chamber of the Transwell insert.

-

Chemoattractant: The lower chamber is filled with complete medium containing 10% FBS to act as a chemoattractant.

-

Incubation: The plate is incubated for 20-24 hours at 37°C to allow for cell invasion through the Matrigel and the porous membrane.

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol and stained with a 0.5% crystal violet solution. The number of invaded cells is quantified by counting the cells in several random microscopic fields.

Endothelial Cell Tube Formation Assay for Angiogenesis

-

Plate Coating: A 96-well plate is coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded at a density of 1.5-3 x 10^4 cells per well onto the solidified Matrigel.

-

Treatment: The cells are cultured in medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like structures (tubes).

-

Visualization and Quantification: The formation of tubes is observed and photographed using a phase-contrast microscope. The degree of tube formation is quantified by measuring parameters such as the total tube length and the number of branch points using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway affected by this compound and the workflows of the key experimental protocols.

Caption: Proposed signaling pathway of this compound in breast cancer.

Caption: Workflows for key in vitro experiments.

References

- 1. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin L inhibition by the small molecule this compound suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

The Selective Cathepsin L Inhibitor KGP94: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

KGP94 is a potent and selective, non-peptide, small-molecule inhibitor of cathepsin L (CTSL), a lysosomal cysteine protease implicated in the pathogenesis of various diseases, most notably cancer. Upregulation and secretion of CTSL are strongly correlated with tumor progression, invasion, metastasis, and angiogenesis. This compound has demonstrated significant efficacy in preclinical cancer models by attenuating these malignant phenotypes. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and key quantitative data. Detailed experimental protocols and visual representations of associated signaling pathways are included to facilitate further research and development.

Introduction

Cathepsin L (CTSL) is a lysosomal endopeptidase that plays a crucial role in intracellular protein degradation.[1] However, in various pathological conditions, particularly in cancer, CTSL is often overexpressed and secreted into the extracellular milieu.[1][2] Extracellular CTSL contributes to the degradation of the extracellular matrix (ECM) and basement membrane, facilitating tumor cell invasion and metastasis.[2] Furthermore, CTSL can activate other proteases, such as matrix metalloproteinases (MMPs), in a proteolytic cascade that further promotes tumor progression and angiogenesis.[1] The strong association between elevated CTSL levels and poor prognosis in several cancers has made it an attractive target for therapeutic intervention.[1][3]

This compound emerged from efforts to develop small-molecule inhibitors of CTSL with improved selectivity and drug-like properties. It is a thiosemicarbazone derivative that acts as a competitive inhibitor of CTSL.[4] This guide details the preclinical data supporting the therapeutic potential of this compound.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of cathepsin L. This inhibition is the primary mechanism through which this compound exerts its anti-cancer effects. By blocking CTSL activity, this compound disrupts several key processes involved in cancer progression:

-

Inhibition of Invasion and Metastasis: Extracellular CTSL degrades components of the ECM, such as collagen and laminin, which is a critical step for cancer cells to invade surrounding tissues and metastasize to distant organs.[5] this compound, by inhibiting CTSL, prevents this degradation and thereby reduces the invasive and migratory capacity of cancer cells.[6]

-

Suppression of Angiogenesis: Tumor growth and metastasis are dependent on the formation of new blood vessels, a process known as angiogenesis. CTSL promotes angiogenesis, and its inhibition by this compound has been shown to impair this process.

-

Modulation of the Tumor Microenvironment: this compound has been shown to affect the function of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment. Specifically, this compound can reduce the expression of M2-like macrophage markers, which are associated with a pro-tumoral and immunosuppressive phenotype.[3]

Signaling Pathways

The pro-metastatic effects of Cathepsin L are, in part, mediated through its influence on various signaling pathways. While the complete picture is still under investigation, evidence suggests a role for CTSL in modulating pathways that control cell adhesion, migration, and ECM remodeling. One of the key downstream effects of CTSL activity is the degradation of ECM proteins, which can indirectly influence intracellular signaling by altering cell-matrix interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Cell Line(s) | Reference |

| IC₅₀ (Cathepsin L Inhibition) | 189 nM | - | [6] |

| GI₅₀ (Cell Growth Inhibition) | 26.9 µM | Various human cell lines | [6] |

| Suppression of Secreted CTSL Activity (25 µM this compound) | 94% | PC-3ML (Prostate) | [6] |

| 92% | MDA-MB-231 (Breast) | [6] | |

| Inhibition of Invasion (25 µM this compound) | 53% | PC-3ML (Prostate) | [6] |

| 88% | MDA-MB-231 (Breast) | [6] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Prostate Cancer Bone Metastasis Model | 20 mg/kg this compound, i.p., daily for 3 days | 65% reduction in metastatic tumor burden | [6] |

| 58% reduction in tumor angiogenesis | [6] | ||

| Improved survival | [6] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Synthesis of this compound

An efficient synthesis of this compound has been reported, starting from 3-bromobenzoyl chloride. The key steps involve a Weinreb amide approach and a Grignard coupling reaction. For detailed, step-by-step synthetic procedures, please refer to the publication by Munikishore R, et al. in Bioorganic Chemistry (2021).[4]

Cell Culture

-

Cell Lines: PC-3ML (prostate cancer) and MDA-MB-231 (breast cancer) cell lines are commonly used to evaluate the anti-metastatic effects of this compound.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Assays

This assay is used to determine the concentration at which this compound affects cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI₅₀ value (the concentration that inhibits cell growth by 50%).

-

This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.

-

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest the cells and seed a known number (e.g., 200-1000 cells) into 60 mm dishes.

-

Incubate for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (containing >50 cells).

-

Calculate the plating efficiency and surviving fraction.

-

These assays are crucial for evaluating the anti-metastatic potential of this compound.

-

Procedure:

-

Use transwell inserts with an 8 µm pore size membrane. For the invasion assay, coat the membrane with Matrigel.

-

Place serum-free medium containing this compound in the upper chamber with the cells (e.g., 1 x 10⁵ cells).

-

Place medium containing a chemoattractant (e.g., 10% FBS) in the lower chamber.

-

Incubate for 16-24 hours.

-

Remove non-migrated/invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of this compound.

-

Procedure:

-

Implant cancer cells (e.g., PC-3ML) subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

-

Allow tumors to establish to a certain size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.

-

Monitor tumor growth by measuring tumor volume with calipers regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

-

For metastasis studies, tissues from distant organs (e.g., lungs, bones) can be harvested and analyzed for the presence of metastatic lesions.

-

Conclusion

This compound is a promising preclinical candidate for the treatment of metastatic cancer. Its selective inhibition of cathepsin L leads to a significant reduction in cancer cell invasion, migration, and angiogenesis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a novel anti-cancer therapeutic. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in a broader range of cancer models, and exploring potential combination therapies.

References

- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Cathepsins in the Growth of Primary and Secondary Neoplasia in the Bone [mdpi.com]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cathepsin L inhibition by the small molecule this compound suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

KGP94: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KGP94, also known by its IUPAC name (3-bromophenyl)-(3-hydroxyphenyl)methanone thiosemicarbazone, is a potent and selective small-molecule inhibitor of cathepsin L. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and its mechanism of action in the context of cancer research. It includes a summary of its biological activity, detailed experimental methodologies for key assays, and visual representations of its implicated signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound is a functionalized benzophenone thiosemicarbazone. The presence of the thiosemicarbazone moiety is crucial for its inhibitory activity against cysteine proteases like cathepsin L.

Chemical Structure:

-

IUPAC Name: (3-bromophenyl)-(3-hydroxyphenyl)methanone thiosemicarbazone

-

CAS Number: 1131456-28-4

-

Molecular Formula: C₁₄H₁₂BrN₃OS

-

Molecular Weight: 350.23 g/mol

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 350.23 g/mol | [1] |

| Molecular Formula | C₁₄H₁₂BrN₃OS | [1] |

| Appearance | Powder | [1] |

| Solubility | Limited aqueous solubility. Soluble in DMSO. | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [1] |

Biological Activity and Mechanism of Action

This compound is a selective and reversible inhibitor of cathepsin L, a lysosomal cysteine protease.[3][4] Kinetic analyses have demonstrated that it acts as a time-dependent and competitive inhibitor of the enzyme.[5] This inhibition is thought to occur through the formation of a transient covalent bond between the thiocarbonyl group of this compound and the thiolate moiety of the active site cysteine (Cys25) in cathepsin L.[5]

Quantitative Biological Data

The following table summarizes the key quantitative measures of this compound's biological activity.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC₅₀ (Cathepsin L) | 189 nM | In vitro enzyme assay | [2][3] |

| GI₅₀ (Cytotoxicity) | 26.9 µM | Various human cell lines | [3][4] |

| Inhibition of PC-3ML cell invasion | 53% | 25 µM, 24 h | [3] |

| Inhibition of MDA-MB-231 cell invasion | 88% | 25 µM, 24 h | [3] |

| Suppression of secreted CTSL activity (PC-3ML) | 94% | 25 µM, 24 h | [3] |

| Suppression of secreted CTSL activity (MDA-MB-231) | 92% | 25 µM, 24 h | [3] |

Signaling Pathways

Cathepsin L is implicated in various signaling pathways that promote tumor progression, invasion, and metastasis. By inhibiting cathepsin L, this compound can modulate these pathways.

Caption: Role of Cathepsin L in cancer and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

This compound is synthesized via a condensation reaction between (3-bromophenyl)(3-hydroxyphenyl)methanone and thiosemicarbazide. A general procedure is as follows:

-

Dissolve (3-bromophenyl)(3-hydroxyphenyl)methanone in a suitable solvent such as ethanol or methanol.

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

-

The crude product can be further purified by recrystallization.

References

- 1. corning.com [corning.com]

- 2. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of Cathepsin L [frontiersin.org]

KGP94: Expanding the Target Landscape Beyond Cathepsin L

For Immediate Release

While the small molecule KGP94 is well-documented as a potent and selective inhibitor of cathepsin L, emerging evidence suggests its activity extends to at least one other member of the cathepsin family, cathepsin K. This dual inhibitory profile positions this compound as a molecule of interest for researchers in oncology and other fields where these proteases play a significant role. This technical guide provides a comprehensive overview of the known biological targets of this compound beyond cathepsin L, focusing on the available quantitative data, experimental methodologies, and associated signaling pathways.

Confirmed Biological Targets of this compound

Current research has identified two primary biological targets for this compound:

-

Cathepsin L (CTSL) : The most extensively characterized target.

-

Cathepsin K (CTSK) : A more recently identified target.

The inhibitory activity of this compound against these two proteases is summarized in the table below.

| Target | IC50 Value | Cell-Based Assay Concentrations |

| Cathepsin L | 189 nM | 10 - 25 µM |

| Cathepsin K | N/A | 10 - 25 µM |

Table 1: Quantitative and Cellular Activity of this compound Against Known Targets. The IC50 value for cathepsin L is well-established from biochemical assays.[1][2][3] While direct biochemical inhibitory data for cathepsin K is not yet publicly available, cellular studies have demonstrated its inhibition at the indicated concentrations.

Cathepsin K: A Secondary Target with Therapeutic Implications

Research from the laboratory of Dr. Dietmar Siemann has identified this compound as a dual inhibitor of both cathepsin L and cathepsin K.[4] This finding is particularly relevant in the context of bone-related pathologies and cancer metastasis. Cathepsin K is a key protease in osteoclast-mediated bone resorption and is also implicated in tumor invasion and angiogenesis.[5][6][7]

A conference abstract by Fasanya and Siemann explicitly refers to this compound as a "small molecule cathepsin L and K inhibitor" and describes its efficacy in impairing the metastatic phenotype of osteosarcoma cells.[8][9] This work highlights the potential of dual CTSL/CTSK inhibition as a therapeutic strategy for bone cancers.

Signaling Pathways and Cellular Processes Modulated by this compound

The inhibitory action of this compound on its targets leads to the modulation of several key cellular processes and signaling pathways.

Inhibition of Cancer Cell Migration and Invasion

A primary consequence of cathepsin L and K inhibition by this compound is the reduction of cancer cell migration and invasion.[1][10] This is achieved through the prevention of extracellular matrix (ECM) degradation, a critical step in the metastatic cascade.

Figure 1: this compound Inhibition of Cancer Cell Invasion. This diagram illustrates the mechanism by which this compound, through the inhibition of cathepsins L and K, prevents the degradation of the extracellular matrix, thereby impeding cancer cell invasion and migration.

Modulation of the Tumor Microenvironment

This compound has also been shown to influence the tumor microenvironment by affecting macrophage polarization. Specifically, treatment with this compound can reduce the expression of M2 macrophage markers.[2][4] M2 macrophages are generally considered to be pro-tumorigenic, contributing to tumor growth, angiogenesis, and metastasis.

Figure 2: this compound's Impact on Macrophage Polarization. This workflow shows how this compound, by potentially inhibiting cathepsin L activity that may be involved in M0 to M2 differentiation, leads to a reduction in the expression of M2 macrophage markers.

Experimental Methodologies

The identification and characterization of this compound's biological targets have been achieved through a combination of biochemical and cell-based assays.

Enzymatic Activity Assays

The inhibitory activity of this compound against cathepsin L was determined using standard enzymatic assays. A detailed protocol would typically involve:

-

Enzyme and Substrate Preparation : Recombinant human cathepsin L is used. A fluorogenic substrate, such as Z-Phe-Arg-AMC, is prepared in a suitable buffer (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent like dithiothreitol (DTT).

-

Inhibitor Preparation : this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Execution : The enzyme, inhibitor, and substrate are incubated together in a microplate. The fluorescence generated from the cleavage of the substrate is measured over time using a fluorescence plate reader.

-

Data Analysis : The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

While a specific protocol for this compound against cathepsin K has not been published, a similar methodology utilizing a cathepsin K-specific fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC) would be employed.

Cell-Based Invasion and Migration Assays

The effect of this compound on cancer cell invasion and migration is commonly assessed using Boyden chamber assays (also known as Transwell assays).

-

Cell Culture : Cancer cell lines (e.g., osteosarcoma, breast, or prostate cancer cells) are cultured under standard conditions.

-

Assay Setup : The Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with a chemoattractant (e.g., fetal bovine serum). For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).

-

Cell Seeding and Treatment : Cells are seeded into the upper chamber in a serum-free medium containing different concentrations of this compound or a vehicle control.

-

Incubation : The chambers are incubated for a sufficient period to allow for cell migration or invasion through the membrane.

-

Quantification : Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have traversed the membrane and are on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of inhibition is calculated relative to the vehicle control.

Figure 3: Workflow for Boyden Chamber Assay. This diagram outlines the key steps involved in assessing the impact of this compound on cancer cell migration and invasion.

Future Directions

The identification of cathepsin K as a target of this compound opens new avenues for research. A crucial next step will be the detailed biochemical characterization of this compound's inhibitory activity against cathepsin K to determine its potency and selectivity relative to cathepsin L. Further studies are also warranted to explore the broader selectivity profile of this compound against other proteases and to elucidate the full spectrum of its cellular effects. Such investigations will provide a more complete understanding of this compound's mechanism of action and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cathepsin | BioChemPartner [biochempartner.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. Cathepsin K inhibitors as treatment of bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cathepsins and osteosarcoma: Expression analysis identifies cathepsin K as an indicator of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cathepsin K: A Versatile Potential Biomarker and Therapeutic Target for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cathepsin L inhibition by the small molecule this compound suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: KGP94 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

KGP94 is a potent, selective, and reversible small molecule inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1][2][3] Upregulation and secretion of CTSL are implicated in various pathologies, particularly in cancer progression, where it facilitates tumor cell invasion, migration, and angiogenesis.[1][4][5][6] this compound exerts its inhibitory effect by blocking the active site of CTSL.[1] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound is a thiosemicarbazone-based inhibitor of Cathepsin L.[1] In healthy cells, CTSL is primarily located within lysosomes.[6] However, in many cancer types, including prostate and breast cancer, CTSL is secreted into the extracellular space.[1][6] This secreted CTSL degrades components of the extracellular matrix (ECM) and basement membrane, promoting cancer cell invasion and metastasis.[1][6] this compound's inhibition of CTSL activity has been shown to attenuate these processes, suggesting its potential as an anti-metastatic agent.[1][4] Furthermore, CTSL inhibition by this compound has been linked to the downregulation of NFκB signaling activity.[5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various assays.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| IC₅₀ (CTSL) | 189 nM | - | [2] |

| GI₅₀ (Cytotoxicity) | 26.9 µM | Various human cell lines | [2] |

| CTSL Activity Inhibition | 94% at 25 µM | PC-3ML | [2] |

| CTSL Activity Inhibition | 92% at 25 µM | MDA-MB-231 | [2] |

Table 2: Effect of this compound on Cancer Cell Invasion

| Cell Line | Condition | This compound Concentration | % Reduction in Invasion | Reference |

| PC-3ML | Normoxia | 25 µM | 53% | [2] |

| MDA-MB-231 | Normoxia | 25 µM | 88% | [2] |

| PC-3ML | Hypoxia | 10 µM | 50% | [1] |

| PC-3ML | Hypoxia | 25 µM | 63% | [1] |

| MDA-MB-231 | Hypoxia | 10 µM | 80% | [1] |

| MDA-MB-231 | Hypoxia | 25 µM | 92% | [1] |

| PC-3ML | Acidosis (pH 6.8) | 10 µM | 20% | [1] |

| PC-3ML | Acidosis (pH 6.8) | 25 µM | 50% | [1] |

| MDA-MB-231 | Acidosis (pH 6.8) | 10 µM | 47% | [1] |

| MDA-MB-231 | Acidosis (pH 6.8) | 25 µM | 72% | [1] |

Experimental Protocols

Clonogenic Cell Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., PC-3)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

60 mm cell culture dishes

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

-

Seed cells in culture flasks and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for 24 hours. A vehicle control (DMSO) should be included.

-

After treatment, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Count the cells and seed a specific number (e.g., 50, 100, or 200 cells) into 60 mm dishes containing fresh complete medium.

-

Incubate the dishes for 14 days in a humidified incubator at 37°C with 5% CO₂.

-

After the incubation period, remove the medium and gently wash the colonies with PBS.

-

Stain the colonies with crystal violet solution for 10-15 minutes at room temperature.

-

Carefully wash the dishes with water to remove excess stain and allow them to air dry.

-

Count the number of colonies containing more than 50 cells.

-

Calculate the plating efficiency as the ratio of the number of colonies formed to the number of cells seeded.

Transwell Migration and Invasion Assays

These assays are used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell lines (e.g., PC-3ML, MDA-MB-231)

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound stock solution

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet staining solution

Procedure:

-

For Invasion Assay: Thaw Matrigel on ice and coat the top of the transwell inserts. Allow the Matrigel to solidify at 37°C. For migration assays, this step is omitted.

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Seed a specific number of cells (e.g., 1-2 x 10⁴ cells) into the upper chamber of the transwell inserts.

-

Add complete medium, serving as a chemoattractant, to the lower chamber.

-

Add the desired concentrations of this compound to both the upper and lower chambers. Include a vehicle control.

-

Incubate the plate for 24 hours at 37°C.

-

After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane using a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields of view using a microscope.

Cathepsin L Activity Assay

This assay measures the enzymatic activity of secreted CTSL and its inhibition by this compound.

Procedure:

-

Culture cancer cells (e.g., PC-3ML, MDA-MB-231) to near confluency.

-

Replace the complete medium with serum-free medium and incubate for 24 hours to collect conditioned media.

-

Harvest the conditioned media and centrifuge to remove any cells or debris.

-

In a 96-well plate, incubate the conditioned media with a fluorogenic CTSL substrate (e.g., Z-Phe-Arg-AMC) in the presence or absence of this compound (e.g., 25 µM).

-

Measure the fluorescence at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the CTSL activity.

Conclusion

This compound is a valuable tool for in vitro research into the role of Cathepsin L in cancer biology. The protocols outlined above provide a framework for investigating the anti-metastatic potential of this compound. Researchers should optimize cell numbers, incubation times, and inhibitor concentrations for their specific cell lines and experimental conditions.

References

- 1. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An efficient and concise synthesis of a selective small molecule non-peptide inhibitor of cathepsin L: this compound [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin L inhibition by the small molecule this compound suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KGP94 in Transwell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental process implicated in various physiological and pathological events, including embryonic development, immune response, and wound healing. However, aberrant cell migration is a hallmark of cancer metastasis, driving the dissemination of tumor cells to distant organs. The cysteine protease Cathepsin L (CTSL) has been identified as a key player in promoting tumor cell invasion and migration through the degradation of extracellular matrix components and activation of other proteases. KGP94 is a potent and selective small molecule inhibitor of CTSL, demonstrating significant potential as an anti-metastatic agent by attenuating cancer cell migration and invasion.

These application notes provide a comprehensive guide for utilizing this compound in a transwell migration assay to assess its inhibitory effects on cancer cell migration. The provided protocols are tailored for researchers in oncology, cell biology, and drug development.

Mechanism of Action: this compound and Cell Migration

This compound functions by selectively inhibiting the proteolytic activity of Cathepsin L. Elevated CTSL activity in the tumor microenvironment facilitates the breakdown of the extracellular matrix (ECM), a key barrier to cell movement. By inhibiting CTSL, this compound effectively reduces the degradation of ECM proteins, thereby impeding the ability of cancer cells to migrate and invade surrounding tissues.

The signaling pathways modulated by CTSL in the context of cell migration are complex and can involve crosstalk between multiple pathways. Inhibition of CTSL by this compound is thought to impact downstream signaling cascades that regulate cytoskeletal dynamics, cell adhesion, and gene expression associated with a migratory phenotype. Key pathways implicated include:

-

Transforming Growth Factor-β (TGF-β) Signaling: CTSL can influence the TGF-β pathway, which is a critical regulator of the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.

-

PI3K/AKT Signaling: The PI3K/AKT pathway is central to cell survival, proliferation, and migration. CTSL activity has been linked to the modulation of this pathway, and its inhibition can lead to decreased cell motility.

-

Wnt Signaling: The Wnt signaling pathway plays a crucial role in cell polarity and migration during development and cancer. Crosstalk between CTSL and Wnt signaling components can influence the migratory capacity of cancer cells.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from a transwell migration assay using this compound on two common cancer cell lines, MDA-MB-231 (breast cancer) and PC-3ML (prostate cancer). These tables are intended to provide a clear structure for presenting experimental findings.

Table 1: Dose-Dependent Inhibition of MDA-MB-231 Cell Migration by this compound

| This compound Concentration (µM) | Average Migrated Cells per Field | Standard Deviation | Percent Inhibition (%) |

| 0 (Vehicle Control) | 250 | ± 15 | 0 |

| 1 | 175 | ± 12 | 30 |

| 5 | 100 | ± 8 | 60 |

| 10 | 50 | ± 5 | 80 |

| 20 | 25 | ± 4 | 90 |

Table 2: Dose-Dependent Inhibition of PC-3ML Cell Migration by this compound

| This compound Concentration (µM) | Average Migrated Cells per Field | Standard Deviation | Percent Inhibition (%) |

| 0 (Vehicle Control) | 180 | ± 10 | 0 |

| 1 | 135 | ± 9 | 25 |

| 5 | 81 | ± 7 | 55 |

| 10 | 45 | ± 5 | 75 |

| 20 | 27 | ± 3 | 85 |

Experimental Protocols

Protocol 1: Transwell Migration Assay

This protocol details the steps for assessing the effect of this compound on the migration of cancer cells using a transwell chamber system.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines (e.g., MDA-MB-231, PC-3ML)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

24-well tissue culture plates

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Cotton swabs

-

Inverted microscope

Procedure:

-

Cell Culture: Culture cancer cells in their recommended medium supplemented with 10% FBS until they reach 70-80% confluency.

-

Cell Starvation: The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours. This enhances the chemotactic response.

-

Preparation of Transwell Plates:

-

Add 600 µL of cell culture medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.

-

Add the desired concentrations of this compound (or vehicle control, e.g., DMSO) to both the upper and lower chambers. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 20 µM.

-

-

Cell Seeding:

-

Harvest the starved cells using Trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cells and resuspend the pellet in serum-free medium.

-

Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension (containing 2 x 10^4 cells for PC-3ML or 1 x 10^4 for MDA-MB-231) to the upper chamber of each transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours, allowing the cells to migrate through the porous membrane.

-

Removal of Non-Migrated Cells:

-

Carefully remove the transwell inserts from the plate.

-

Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

-

Fixation and Staining:

-

Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.

-

Stain the cells by placing the inserts in a well containing Crystal Violet solution for 20 minutes.

-

-

Washing: Gently wash the inserts in a beaker of water to remove excess stain.

-

Imaging and Quantification:

-

Allow the inserts to air dry.

-

Using an inverted microscope, count the number of migrated cells in at least five random fields of view for each insert.

-

Calculate the average number of migrated cells per field for each condition.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = (1 - (Number of migrated cells with this compound / Number of migrated cells with vehicle control)) * 100

-

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

Application Notes and Protocols: Matrigel Invasion Assay to Evaluate the Inhibitory Effect of KGP94

These application notes provide a detailed protocol for assessing the anti-invasive properties of the small molecule inhibitor KGP94 using a Matrigel invasion assay. This protocol is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction

Cellular invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay, a modified Boyden chamber assay, serves as a valuable in vitro tool to quantify the invasive potential of cancer cells. This assay utilizes a layer of Matrigel, a reconstituted basement membrane, to mimic the ECM. Invasive cells actively degrade and migrate through this barrier towards a chemoattractant.

This compound is a small molecule inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease.[1][2][3] Upregulation and secretion of CTSL by cancer cells are associated with increased metastatic potential, as it degrades components of the ECM, facilitating invasion.[1][4] this compound has been shown to effectively inhibit the migratory and invasive capabilities of various cancer cell lines, such as prostate and breast cancer cells, by blocking the proteolytic activity of CTSL.[1][2][3]

This document outlines the protocol for a Matrigel invasion assay to evaluate the dose-dependent inhibitory effect of this compound on cancer cell invasion.

Experimental Protocols

Materials and Reagents

-

Invasive cancer cell line (e.g., PC-3ML prostate cancer or MDA-MB-231 breast cancer cells)

-

This compound (3-bromophenyl-3-hydroxyphenyl-ketone thiosemicarbazone)

-

Corning® Matrigel® Basement Membrane Matrix

-

24-well companion plates with cell culture inserts (8.0 µm pore size)

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Calcein-AM or Crystal Violet staining solution

-

Cotton swabs

-

Pipettes and sterile, pre-chilled pipette tips

-

Incubator (37°C, 5% CO₂)

-

Microscope (for cell counting and imaging)

-

Hemocytometer or automated cell counter

Protocol

1. Preparation of Matrigel-Coated Inserts

-

Thaw Matrigel on ice overnight at 4°C. All subsequent steps involving Matrigel should be performed on ice using pre-chilled pipette tips and plates to prevent premature solidification.[5]

-

Dilute the thawed Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free cell culture medium.[6]

-

Carefully add 100 µL of the diluted Matrigel solution to the center of the apical chamber of each cell culture insert.[7]

-

Incubate the plates at 37°C for at least 2 hours to allow the Matrigel to solidify into a gel.[6]

-

After incubation, carefully aspirate any remaining medium from the inserts without disturbing the Matrigel layer. The inserts are now ready for cell seeding. Do not allow the Matrigel to dry out.[6]

2. Cell Preparation and Seeding

-

Culture the selected cancer cell line to approximately 80% confluency.

-

The day before the assay, replace the culture medium with serum-free medium and incubate overnight to starve the cells.

-

On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium.

-

Count the cells and adjust the concentration to 1 x 10⁵ cells/mL in serum-free medium.

-

Prepare cell suspensions containing different concentrations of this compound (e.g., 0 µM, 10 µM, 25 µM). A vehicle control (e.g., DMSO) should be included at the same concentration as the highest this compound treatment.

-

Add 200 µL of the cell suspension to the apical chamber of the pre-coated inserts.

-

To the basolateral chamber of the 24-well plate, add 500 µL of complete medium containing a chemoattractant, such as 10% FBS.

3. Incubation and Analysis

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the cell line's invasive properties.

-

After incubation, carefully remove the inserts from the plate.

-

Using a cotton swab, gently remove the non-invading cells and the Matrigel layer from the top surface of the insert membrane.[8]

-

Fix the invading cells on the bottom of the membrane with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 10-20 minutes.

-

Stain the fixed cells with a staining solution such as 0.5% Crystal Violet for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain and allow them to air dry.

-

Image the stained cells on the underside of the membrane using a light microscope.

-

Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average. Alternatively, the dye can be eluted and the absorbance measured.

Data Presentation

The following table summarizes the expected quantitative data from a Matrigel invasion assay evaluating the effect of this compound on cancer cell invasion. The data is hypothetical but based on published findings on the inhibitory effects of this compound.[1][3]

| Treatment Group | This compound Concentration (µM) | Cell Line | Incubation Time (hours) | Percent Invasion Inhibition (%) |

| Vehicle Control | 0 (DMSO) | PC-3ML | 24 | 0 |

| This compound | 10 | PC-3ML | 24 | 50 |

| This compound | 25 | PC-3ML | 24 | 63 |

| Vehicle Control | 0 (DMSO) | MDA-MB-231 | 24 | 0 |

| This compound | 10 | MDA-MB-231 | 24 | 80 |

| This compound | 25 | MDA-MB-231 | 24 | 92 |

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the Matrigel invasion assay with this compound.

Signaling Pathway

Caption: Inhibition of CTSL-mediated cell invasion by this compound.

References

- 1. Cathepsin L Inhibition by the Small Molecule this compound Suppresses Tumor Microenvironment Enhanced Metastasis Associated Cell Functions of Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin L inhibition by the small molecule this compound suppresses tumor microenvironment enhanced metastasis associated cell functions of prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Spherical Invasion Assay: A Novel Method to Measure Invasion of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. corning.com [corning.com]

- 7. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 8. pharm.ucsf.edu [pharm.ucsf.edu]

KGP94: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

KGP94 is a potent, selective, and reversible small molecule inhibitor of cathepsin L (CTSL), a lysosomal cysteine protease.[1][2][3] Under normal physiological conditions, cathepsin L is primarily involved in intracellular protein degradation within lysosomes.[2][3] However, in various pathological contexts, particularly in cancer, its expression and secretion are frequently upregulated.[2][3][4] Secreted cathepsin L plays a pivotal role in the degradation of extracellular matrix (ECM) components, thereby promoting tumor cell invasion, migration, and angiogenesis, all of which are critical steps in metastasis.[2][4][5] this compound exerts its anti-metastatic effects by specifically targeting and inhibiting the enzymatic activity of secreted cathepsin L.[4][5]

Mechanism of Action

This compound selectively inhibits cathepsin L with an IC50 of 189 nM.[1][3] By inhibiting cathepsin L, this compound disrupts the proteolytic cascade that is essential for cancer cells to break down the basement membrane and invade surrounding tissues.[4][5] This targeted inhibition has been shown to significantly impair the migratory and invasive capabilities of various cancer cell lines, including those of the prostate and breast.[3][5] Furthermore, this compound has demonstrated low cytotoxicity against a range of human cell lines, with a GI50 of 26.9 µM, highlighting its potential as a specific anti-metastatic agent with a favorable safety profile.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various cell culture experiments.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC50 (Cathepsin L) | 189 nM | N/A | [1][3] |

| GI50 (Cytotoxicity) | 26.9 µM | Various human cell lines | [1][2][3] |

Table 2: Effective Concentrations of this compound in Cancer Cell Lines (24-hour treatment)

| Cell Line | Concentration | Effect | Reference |

| PC-3ML (Prostate) | 25 µM | 53% impairment of invasive capacity | [1] |

| MDA-MB-231 (Breast) | 25 µM | 88% impairment of invasive capacity | [1] |

| PC-3ML (Prostate) | 25 µM | 94% suppression of secreted CTSL activity | [1] |

| MDA-MB-231 (Breast) | 25 µM | 92% suppression of secreted CTSL activity | [1] |

| Primary bone marrow-derived macrophages / Raw264.7 | 10 or 20 µM | Reduction in M2 macrophage markers (Arginase-1 and CD206) and cell invasion | [1][2] |

| PC-3ML (Prostate) under hypoxia | 10 µM | 50% reduction in invasiveness | [5] |

| PC-3ML (Prostate) under hypoxia | 25 µM | 63% reduction in invasiveness | [5] |

| MDA-MB-231 (Breast) under hypoxia | 10 µM | 80% reduction in invasiveness | [5] |

| MDA-MB-231 (Breast) under hypoxia | 25 µM | 92% reduction in invasiveness | [5] |

Signaling Pathway

The primary signaling pathway affected by this compound is the inhibition of extracellular cathepsin L activity, which is a key component of the tumor microenvironment that promotes metastasis.

Caption: this compound inhibits secreted Cathepsin L, blocking ECM degradation and metastasis.

Experimental Protocols

Stock Solution Preparation

This compound should be dissolved in sterile DMSO to create stock solutions of 10 mM and 25 mM.[5] For cell culture experiments, these stock solutions are diluted 1000-fold in the appropriate cell culture medium to achieve the desired final concentrations of 10 µM and 25 µM, respectively.[5]

Cell Culture

A variety of cancer cell lines can be used to evaluate the efficacy of this compound. Commonly used lines include:

-

Prostate Cancer: PC-3ML (highly metastatic), PC-3N (poorly metastatic), DU-145[1][5]

-

Breast Cancer: MDA-MB-231, MCF-7, SKBR-3, T47D[5]

-

Lung Cancer: NCI-H460[1]

-

Macrophage: Raw264.7, primary bone marrow-derived macrophages[1][6]

Cells should be cultured in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

Experimental Workflow: Invasion and Migration Assays

Caption: Workflow for assessing this compound's effect on cell invasion and migration.

Transwell Migration and Invasion Assays

These assays are crucial for evaluating the anti-metastatic potential of this compound.

-

Preparation: Use Transwell inserts with 8 µm pores. For invasion assays, coat the inserts with Matrigel.

-

Cell Seeding: Suspend cancer cells (e.g., 2x10^4 PC-3ML or 1x10^4 MDA-MB-231 cells) in complete media and seed them into the upper chamber of the inserts.[5]

-

Treatment: Add this compound at the desired final concentration to both the upper and lower chambers.[5]

-

Incubation: Incubate the plates for 24 hours to allow for cell migration or invasion.[5]

-

Quantification: After incubation, remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have traversed the membrane. Count the stained cells to quantify migration or invasion.

Clonogenic Cell Survival Assay

This assay assesses the long-term effect of this compound on cell proliferation and survival.

-

Treatment: Treat cells with the desired concentration of this compound for 24 hours.[5]

-

Seeding: Harvest the cells and seed them at low densities (e.g., 50, 100, or 200 cells/dish) into 60 mm dishes.[5]

-

Incubation: Incubate the dishes for 14 days to allow for colony formation.[5]

-

Staining and Counting: After two weeks, stain the colonies with crystal violet and count the number of colonies containing more than 50 cells.[5]

-

Analysis: Calculate the plating efficiency as the ratio of the number of colonies formed to the number of cells seeded.[5]

Conclusion